1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound with significant biological activity. This compound belongs to the pyridopyrimidine family, which is known for its diverse pharmacological properties. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is functionalized with a 2-methylphenylmethylsulfanyl group at position 5 and two methyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents. Heating this intermediate with sodium methoxide in butanol at reflux conditions leads to the formation of the desired pyrido[2,3-d]pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can induce apoptosis and inhibit the proliferation of cancer cells. Additionally, the compound’s ability to inhibit protein tyrosine kinases further contributes to its anticancer activity .
Comparison with Similar Compounds
1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that targets cyclin-dependent kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor activity.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity. The presence of the 2-methylphenylmethylsulfanyl group at position 5 and the two methyl groups at positions 1 and 3 contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-6-4-5-7-12(11)10-23-13-8-9-18-15-14(13)16(21)20(3)17(22)19(15)2/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDIYLWTACQSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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